Isobutyrophenone, 6'-(2-(dimethylamino)ethoxy)-, hydrochloride
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Overview
Description
Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride: is a chemical compound with a complex structure that includes a phenone group, a dimethylaminoethoxy group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride typically involves multiple steps. One common approach is to start with isobutyrophenone and introduce the dimethylaminoethoxy group through a series of reactions. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as a catalyst in certain reactions
Mechanism of Action
The mechanism of action of Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride include:
Isobutyrophenone: A simpler compound without the dimethylaminoethoxy group.
Dimethylaminoethoxyethanol: A compound with a similar functional group but lacking the phenone structure
Uniqueness
The uniqueness of Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride lies in its combined structure, which imparts specific chemical and biological properties. This combination allows it to participate in unique reactions and interact with specific molecular targets, making it valuable for various applications .
Properties
CAS No. |
20809-00-1 |
---|---|
Molecular Formula |
C14H22ClNO2 |
Molecular Weight |
271.78 g/mol |
IUPAC Name |
dimethyl-[2-[2-(2-methylpropanoyl)phenoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(2)14(16)12-7-5-6-8-13(12)17-10-9-15(3)4;/h5-8,11H,9-10H2,1-4H3;1H |
InChI Key |
CYGWEGXZLCSMCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1OCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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